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Winter flounder 1a1

Cat. No.: B1575561
Attention: For research use only. Not for human or veterinary use.
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Description

Winter flounder 1a1 is a pleurocidin-like antimicrobial peptide (AMP) isolated from the Winter Flounder ( Pseudopleuronectes americanus ) . This peptide demonstrates potent, broad-spectrum bactericidal activity, showing particular efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa . Its mechanism of action is attributed to a dual ability to disrupt bacterial plasma membranes and access intracellular targets, leading to rapid, cooperative killing of bacterial cells . Recent research has revealed that this compound exhibits significant synergistic effects when combined with other Winter Flounder AMPs, even with peptides that have low or no activity alone . These combinations can enhance the cooperativity of the dose-dependent bactericidal activity and overall potency, enabling successful therapy in models of hard-to-treat infections like Acinetobacter baumannii burn wounds . The three-dimensional structure of this compound in SDS micelles has been determined by solution NMR (PDB ID: 6RY9), providing a structural basis for further research and development . This product is supplied for research purposes aimed at exploring novel combination therapies to combat antibiotic-resistant bacterial pathogens. FOR RESEARCH USE ONLY. NOT FOR HUMAN, VETERINARY, OR HOUSEHOLD USE.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GRRKRKWLRRIGKGVKIIGGAALDHL

Origin of Product

United States

Winter Flounder Cytochrome P450 1a1 Cyp1a1 : Xenobiotic Metabolism and Environmental Biomarkers

Molecular Identification and Genomic Context of Winter Flounder CYP1A1

In most teleost fish species studied, only a single CYP1A gene has been identified, unlike in mammals and birds which typically possess two paralogs (CYP1A1 and CYP1A2). plos.orgresearchgate.net This suggests that the single CYP1A gene in fish like the winter flounder represents the ancestral form from which the mammalian and avian versions evolved. researchgate.net Transcription of the CYP1A1 gene is primarily activated through the aryl hydrocarbon receptor (AhR) pathway. wur.nl When lipophilic compounds like certain PAHs enter a cell, they bind to the cytosolic Ah-receptor. annzool.net This complex then translocates to the nucleus, where it initiates the transcription of the CYP1A1 gene, leading to the synthesis of new enzyme protein. annzool.net This induction mechanism is the basis for using CYP1A1 expression as a biomarker of exposure. oceanbestpractices.org

Phylogenetic analyses of the cytochrome P450 superfamily place the fish CYP1A genes in a distinct group that is considered orthologous to both the mammalian CYP1A1 and CYP1A2 subfamilies. researchgate.netnih.gov This supports the hypothesis that the gene duplication event that gave rise to the separate CYP1A1 and CYP1A2 genes in mammals occurred after the evolutionary divergence of the fish and mammalian lineages. researchgate.netnih.gov Therefore, the single CYP1A gene found in most teleosts, including flounder, is considered the ancestral gene to both mammalian CYP1A1 and CYP1A2. researchgate.net

The CYP1 family in vertebrates consists of four subfamilies: CYP1A, CYP1B, CYP1C, and CYP1D. researchgate.net The CYP1A and CYP1D subfamilies form one major clade, while CYP1B and CYP1C form another, suggesting they arose from an ancient gene duplication event. researchgate.netnih.gov Subsequent duplications led to the diversity seen today. researchgate.net Phylogenetic trees constructed from the amino acid sequences of various fish CYP1A proteins show that they cluster together, reflecting their taxonomic relationships. researchgate.netajol.info For example, the deduced amino acid sequence of tilapia CYP1A shares 80.5% identity with that of the European flounder CYP1A. ajol.info The fish CYP1A proteins generally share structural and catalytic properties that are more similar to mammalian CYP1A1, but they also possess some characteristics of CYP1A2. researchgate.net

Gene Structure and Transcriptional Variants

Enzymatic Activity and Substrate Specificity of Winter Flounder CYP1A1

The enzymatic function of CYP1A1 is central to its role in toxicology and environmental monitoring. It catalyzes the initial, or Phase I, step in the metabolism of a variety of planar aromatic molecules. oceanbestpractices.org This process generally increases the water solubility of the compounds, facilitating their excretion, but it can also lead to the formation of more toxic, reactive intermediates. researchgate.netoceanbestpractices.org

The catalytic activity of CYP1A1 is most commonly measured through two key assays: Aryl Hydrocarbon Hydroxylase (AHH) and 7-Ethoxyresorufin-O-deethylase (EROD). annzool.net

Aryl Hydrocarbon Hydroxylase (AHH): This activity describes the hydroxylation of polycyclic aromatic hydrocarbons, with benzo[a]pyrene (B130552) (BaP) being the model substrate. cdnsciencepub.com The CYP1A1 enzyme introduces a hydroxyl group onto the PAH molecule, a critical first step in its detoxification and elimination pathway. annzool.net However, this process can also generate highly reactive epoxide intermediates, which can bind to DNA and cause mutations, initiating carcinogenesis. annzool.net

Ethoxyresorufin-O-deethylase (EROD): This assay uses 7-ethoxyresorufin (B15458), an artificial substrate that is highly specific for CYP1A activity. oceanbestpractices.org The CYP1A1 enzyme catalyzes the O-deethylation of 7-ethoxyresorufin to produce resorufin (B1680543), a highly fluorescent compound. oceanbestpractices.orgoup.com The rate of resorufin production is directly proportional to the amount of active CYP1A1 enzyme present, making the EROD assay a simple, sensitive, and specific method for quantifying CYP1A1 activity. oceanbestpractices.org

Both AHH and EROD activities are dependent on the presence of NADPH and are mediated by the cytochrome P450 monooxygenase system, where CYP1A1 provides the substrate specificity for planar aromatic molecules. annzool.netoceanbestpractices.org

The primary site of CYP1A1 activity and xenobiotic metabolism in fish is the liver. plos.org However, activity can also be detected in extrahepatic tissues. Studies on winter flounder have revealed significant variations in hepatic CYP1A1 activity, often linked to the level of chemical contamination in their habitat. cdnsciencepub.comresearchgate.net

Livers from winter flounder captured in polluted areas often show markedly elevated AHH and EROD activities compared to fish from cleaner, offshore sites. cdnsciencepub.comresearchgate.netcdnsciencepub.com For example, winter flounder from contaminated sites in Boston Harbor and Plymouth Bay exhibited higher hepatic EROD and AHH activities than fish from less contaminated areas like Nantucket and Buzzards Bay. researchgate.net This induction is evidenced by the appearance of an enriched polypeptide species with a molecular weight of approximately 57,000 daltons in liver microsomes, consistent with the size of cytochrome P-450 isozymes. cdnsciencepub.comresearchgate.net

The turnover number, or catalytic efficiency (activity per nmol of CYP1A1 protein), can also be affected by the nature and concentration of inducing chemicals. In one study, winter flounder from a clean offshore site (Georges Bank) treated with 3,3′,4,4′-tetrachlorobiphenyl (TCB) showed a dose-dependent increase in EROD specific activity. oup.com However, the catalytic efficiency was lower in fish that received higher doses, suggesting inhibition of the enzyme at high substrate concentrations. oup.com Flounder from a contaminated coastal river already had high basal levels of CYP1A1, and TCB treatment did not significantly increase the protein content further but did lead to a decrease in EROD activity, indicating in vivo inhibition. oup.com

Table 1: Hepatic Monooxygenase Activities in Winter Flounder from Various Locations

Location Aryl Hydrocarbon Hydroxylase (AHH) Activity (FU·min⁻¹·mg protein⁻¹) 7-Ethoxyresorufin-O-deethylase (EROD) Activity (pmol·min⁻¹·mg protein⁻¹) Reference
Mount Desert Island, ME (High Activity Group) High (inhibited by ANF) High (up to 1165) cdnsciencepub.com
Mount Desert Island, ME (Low Activity Group) Low (enhanced by ANF) Low (< 2) cdnsciencepub.com
Boston Harbor, MA High 1.7–2.4 nmol·min⁻¹·mg⁻¹ researchgate.netresearchgate.net
Georges Bank, MA (Offshore) Low 0.83 nmol·min⁻¹·mg⁻¹ researchgate.net
Narrow River, RI (Coastal) High (Environmentally Induced) Lower turnover number than Georges Bank fish oup.com

FU = Fluorescence Units; ANF = 7,8-benzoflavone (α-naphthoflavone). Note that units for EROD activity were converted from nmol to pmol for consistency where applicable (1 nmol = 1000 pmol).

Winter flounder CYP1A1 is fundamentally involved in the metabolism of major classes of environmental pollutants, namely PAHs and PCBs. researchgate.netoceanbestpractices.org

Polycyclic Aromatic Hydrocarbons (PAHs): Fish living in environments contaminated with PAHs, such as from oil spills or industrial runoff, absorb these compounds through their gills and diet. tandfonline.com The CYP1A1 enzyme system is the primary pathway for metabolizing these compounds. annzool.net Studies have shown a strong correlation between the concentration of PAHs in sediment and the induction of EROD and AHH activity in the livers of winter flounder. osti.gov The metabolism of PAHs like benzo[a]pyrene by flounder hepatic microsomes results in a pattern of metabolites similar to that produced by rats induced with polycyclic aromatic hydrocarbons, indicating a similar catalytic function. researchgate.net While this biotransformation is a detoxification mechanism, it can also activate PAHs into carcinogenic derivatives. annzool.netresearchgate.net

Polychlorinated Biphenyls (PCBs): Certain PCB congeners, particularly the planar or "co-planar" ones that resemble PAHs in structure, are potent inducers of CYP1A1 in winter flounder. researchgate.netoup.com Hepatic CYP1A1 content and EROD activity in flounder have been shown to correlate with the concentration of PCBs in their tissues. researchgate.net However, the relationship is complex because some PCB congeners can also act as competitive inhibitors of CYP1A1 catalytic activity. researchgate.netnih.gov For example, several PCB congeners, including 3,3',4,4'-tetrachlorobiphenyl (B1197948), were found to be potent competitive inhibitors of EROD activity in flounder hepatic microsomes. nih.gov This means that while PCBs can induce the production of more CYP1A1 enzyme, they can also directly inhibit the enzyme's function, which can complicate the interpretation of EROD activity as a simple biomarker of exposure in environments with complex mixtures of contaminants. oup.comoup.com

Characterization of Substrate Binding and Turnover Rates in Hepatic and Extrahepatic Tissues

Regulation of Winter Flounder CYP1A1 Gene Expression

The expression of the Cytochrome P450 1A1 (CYP1A1) gene in winter flounder (Pseudopleuronectes americanus) is a finely tuned process, primarily governed by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is a critical defense mechanism against certain environmental contaminants.

Aryl Hydrocarbon Receptor (AhR) Pathway in Winter Flounder

The AhR pathway is a well-established molecular mechanism that regulates the induction of CYP1A1 in response to specific foreign compounds, known as xenobiotics. researchgate.net In its inactive state, the AhR protein is located in the cytoplasm, bound to chaperone proteins, including heat shock protein 90 (Hsp90) and the AHR interacting protein (AIP). acs.orgnih.gov

The induction of CYP1A1 is initiated when a ligand, such as a polycyclic aromatic hydrocarbon (PAH) or a planar polychlorinated biphenyl (B1667301) (PCB), enters the cell and binds to the AhR. researchgate.netoup.com This binding event triggers a conformational change in the AhR, causing the chaperone proteins to dissociate. acs.orgnih.gov The activated ligand-AhR complex then translocates into the nucleus. nih.gov

Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.govoup.com This newly formed ligand-AhR-ARNT complex is the transcriptionally active form that can bind to specific DNA sequences. oup.com

The ligand-AhR-ARNT complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), which are located in the promoter region of the CYP1A1 gene. researchgate.netoup.comoup.com The binding of this complex to the DREs enhances the rate of transcription of the CYP1A1 gene, leading to an increase in the production of CYP1A1 mRNA and, subsequently, the CYP1A1 protein. oup.comnih.gov While the presence of DREs is crucial, it doesn't automatically guarantee gene induction by TCDD, suggesting a more complex regulatory mechanism. nih.gov

Studies have identified an AhR in winter flounder, and its deduced amino acid sequence shares a 59-60% identity with mammalian AhR sequences. researchgate.net However, research has also indicated that hepatic cytosolic AhR levels in flounder are considerably lower than in rodents. researchgate.net Furthermore, while the AhR is present, demonstrating detectable amounts of inducible TCDD-AhR-DRE complex formation in flounder has been challenging in laboratory settings. researchgate.net

Ligand-Activated AhR-ARNT Complex Formation

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The regulation of CYP1A1 expression is a multi-layered process that includes both transcriptional and post-transcriptional controls. While the AhR pathway is the primary driver of transcriptional activation, other factors can influence the final amount of active CYP1A1 enzyme.

Following transcription, the CYP1A1 mRNA molecule can be subject to various post-transcriptional modifications that can affect its stability and translational efficiency. Additionally, after translation, the CYP1A1 protein itself can be targeted for degradation through cellular processes like the proteasomal pathway, which involves the enzyme hemooxygenase 1 metabolizing the heme group of CYP1A1. nih.gov The interplay of these regulatory mechanisms ensures a tightly controlled response to xenobiotic exposure. There is also evidence for regulation by other mechanisms, such as those influenced by glucocorticoids, which can either suppress or potentiate CYP1A1 induction. tandfonline.com

Influence of Endogenous Factors on CYP1A1 Expression (e.g., reproductive status, age, sex, seasonal variations)

The expression of CYP1A1 in winter flounder is not solely dependent on exposure to contaminants. Several endogenous factors can modulate its basal levels and inducibility, which is a critical consideration when using CYP1A1 as a biomarker. researchgate.nettandfonline.com

Reproductive Status: The reproductive cycle significantly influences CYP1A1 activity. For instance, in some flounder species, sex-related differences in ethoxyresorufin-O-deethylase (EROD) activity, a measure of CYP1A1 activity, are observed during the spawning period. researchgate.net In gravid female dab, a related flatfish species, both CYP1A1 protein content and EROD activity are significantly lower compared to mature males and juveniles during the spawning season. nih.gov This is often linked to hormonal changes, as peak levels of estradiol-17β in females have been associated with lower levels of P450 enzymes. researchgate.net

Sex: Sex-dependent differences in CYP1A1 expression have been reported. In winter flounder from Boston Harbor, females showed significantly higher CYP1A1 activities at optimal temperatures compared to males. oup.comresearchgate.net However, other studies on flounder have found no significant gender differences in CYP1A measures. oieau.frnih.gov

Induction of Winter Flounder CYP1A1 as a Response to Environmental Contaminants

The induction of CYP1A1 is a highly sensitive biomarker for assessing the exposure of winter flounder to specific classes of environmental pollutants. researchgate.net Elevated levels of CYP1A1 protein and its associated catalytic activity, such as EROD, are frequently observed in fish from contaminated areas compared to those from cleaner reference sites. researchgate.net

Certain classes of xenobiotics are potent inducers of CYP1A1. researchgate.net These include:

Polycyclic Aromatic Hydrocarbons (PAHs)

Coplanar Polychlorinated Biphenyls (PCBs)

Polychlorinated Dibenzofurans

Polychlorinated Dibenzo-p-dioxins

Studies have consistently shown a significant relationship between contaminant levels in the environment and CYP1A1 induction in fish. researchgate.net For example, strong induction of CYP1A1 has been documented in winter flounder populations along much of the industrialized east coast of the United States. researchgate.net Hepatic CYP1A content and activity in winter flounder have been correlated with liver concentrations of Aroclor 1254 (a commercial PCB mixture) and total PCBs. researchgate.net Similarly, a significant correlation has been found between EROD activity and the concentration of 1-OH pyrene, a metabolite of the PAH pyrene, in some fish species. researchgate.net

The induction of CYP1A1 by contaminants is dose-responsive, with significant increases in mRNA levels observed at low concentrations of potent inducers like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net The kinetics of induction can also vary depending on the chemical, with PAHs often causing a more rapid but transient induction compared to the more persistent halogenated aromatic hydrocarbons (HAHs). researchgate.net

It is important to note that while CYP1A1 induction is a reliable indicator of exposure, the relationship is not always straightforward. Other environmental factors and chemical interactions can influence the response. For instance, some contaminants can act as inhibitors of CYP1A1 activity, potentially masking the inductive effect of other compounds. researchgate.netcapes.gov.br

Table 1: Research Findings on Winter Flounder CYP1A1 Induction by Environmental Contaminants

Contaminant(s) Observed Effect on Winter Flounder CYP1A1 Location/Study Type Citation
Aroclor 1254, Total PCBs Correlated increase in CYP1A content and activity. Industrialized East Coast, USA researchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs) Strong induction of CYP1A protein. Coastal Massachusetts, USA researchgate.net
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) High induction levels of CYP1A protein and EROD activity. Laboratory Study researchgate.net
PCB mixtures Unexpectedly low induction of CYP1A catalytic activity. Laboratory Study researchgate.net
Pyrene Increased CYP1A mRNA and protein levels, and EROD activity. Laboratory Study (on tilapia, relevant mechanism) researchgate.net
Benzo[a]pyrene (BaP) Increased hepatic CYP1A mRNA levels. Laboratory Study (on olive flounder) scispace.com
Tributyltin (TBT) and BaP mixture No significant change in CYP1A mRNA levels, suggesting inhibition by TBT. Laboratory Study (on olive flounder) scispace.com

Inducing Agents and Their Environmental Relevance (e.g., PAHs, planar PCBs, dioxins, furans)

The induction of CYP1A1 in winter flounder is triggered by exposure to a specific group of planar organic chemicals that are prevalent environmental contaminants. researchgate.nettandfonline.com These inducing agents include:

Polycyclic Aromatic Hydrocarbons (PAHs): These are widespread pollutants originating from the incomplete combustion of organic materials such as coal, oil, and gas, as well as from natural sources like forest fires. PAHs are commonly found in aquatic environments, accumulating in sediments where benthic species like the winter flounder reside and feed. piercecountywa.govannzool.net

Planar Polychlorinated Biphenyls (PCBs): PCBs are a class of synthetic organic chemicals that were once widely used in industrial applications. Although their production has been banned in many countries, their persistence in the environment makes them a continuing threat. Coplanar PCBs, which have a flat molecular structure, are particularly potent inducers of CYP1A1. researchgate.netwur.nl

Dioxins and Furans: Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are highly toxic compounds that are often byproducts of industrial processes such as waste incineration and chemical manufacturing. These compounds are known to be powerful inducers of the CYP1A1 system in fish. researchgate.nettandfonline.com

The presence and induction of CYP1A1 in winter flounder are directly linked to the bioavailability of these contaminants in their habitat. tandfonline.com The enzyme's primary function in this context is to metabolize these xenobiotics, initiating a detoxification pathway. annzool.net

Dose-Response Relationships in Controlled Laboratory Exposures

Controlled laboratory studies have been instrumental in establishing a clear dose-response relationship between exposure to inducing agents and the induction of CYP1A1 in winter flounder. These studies typically involve exposing the fish to varying concentrations of specific chemicals and then measuring the resulting changes in CYP1A1 expression and activity.

Research has demonstrated that as the dose of an inducing agent increases, there is a corresponding and measurable increase in the levels of CYP1A1 mRNA, protein, and its associated catalytic activity. researchgate.net For instance, studies have shown that exposure to compounds like β-naphthoflavone (a PAH-like compound), benzo[a]pyrene (a PAH), 3,3',4,4'-tetrachlorobiphenyl (PCB-77), and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) results in a dose-dependent induction of hepatic CYP1A1 mRNA in fish. researchgate.net

These laboratory findings are crucial for calibrating the biomarker response and understanding the sensitivity of winter flounder to different contaminants. researchgate.net However, it is important to note that at very high concentrations of some inducers, a phenomenon known as post-transcriptional suppression can occur, where an increase in CYP1A mRNA is not matched by a proportional increase in protein or enzyme activity. vfu.cz

Table 1: Examples of Dose-Response Relationships for CYP1A1 Induction in Fish (Based on studies in various fish species)

Inducing AgentFish SpeciesEndpoint MeasuredObserved Response
β-NaphthoflavoneAtlantic TomcodHepatic CYP1A1 mRNADose-responsive increase, with significant induction in the low mg/kg range. researchgate.net
Benzo[a]pyrene (B[a]P)Atlantic TomcodHepatic CYP1A1 mRNADose-responsive increase, with significant induction in the low mg/kg range. researchgate.net
PCB-77Atlantic TomcodHepatic CYP1A1 mRNADose-responsive increase, with significant induction in the µg/kg range. researchgate.net
2,3,7,8-TCDDAtlantic TomcodHepatic CYP1A1 mRNADose-responsive increase, with significant induction in the ng/kg range. researchgate.net
3,3',4,4'-tetrachlorobiphenyl (TCB)Winter FlounderHepatic P450IA protein80-fold greater content in environmentally exposed fish compared to unexposed fish. researchgate.net

Field Observations of CYP1A1 Induction in Contaminated Habitats

Field studies have consistently validated the use of CYP1A1 induction in winter flounder as a reliable biomarker for environmental contamination. Numerous investigations have documented significantly elevated levels of CYP1A1 in winter flounder collected from polluted coastal areas compared to those from cleaner, offshore sites. researchgate.nettandfonline.comresearchgate.net

For example, studies comparing winter flounder from contaminated locations like Boston Harbor and Long Island Sound with fish from less impacted areas such as Georges Bank have shown markedly higher CYP1A1 expression and activity in the flounder from the contaminated sites. researchgate.netoup.com These field observations are often correlated with higher concentrations of PAHs and PCBs in the sediments and tissues of the fish from the polluted areas. tandfonline.com

The induction of CYP1A1 in wild populations of winter flounder provides a direct biological measure of exposure to and the potential effects of these harmful chemicals in their natural environment. tandfonline.com The consistency of these findings across numerous field studies underscores the robustness of CYP1A1 as a biomarker. tandfonline.com

Winter Flounder CYP1A1 as a Biomarker for Environmental Contamination

The induction of CYP1A1 in winter flounder has become a widely accepted and utilized biomarker for assessing the health of aquatic ecosystems. tandfonline.com Its sensitivity to specific classes of pollutants makes it a powerful tool for monitoring programs aimed at detecting the presence and biological impact of contaminants like PAHs, PCBs, and dioxins. researchgate.nettandfonline.com The measurement of CYP1A1 induction provides an early warning signal of potential harm at the biochemical level, often before more severe effects are observable at the population or community level. tandfonline.com

Methodologies for Biomarker Assessment

Several well-established methodologies are employed to assess the induction of CYP1A1 in winter flounder, each providing a different but complementary piece of information about the biomarker response.

Spectrophotometric Assays (e.g., EROD activity)

One of the most common methods for assessing CYP1A1 induction is the measurement of its catalytic activity through spectrophotometric assays. The 7-ethoxyresorufin-O-deethylase (EROD) assay is the most frequently used method. researchgate.netoceanbestpractices.org

In the EROD assay, a liver tissue sample (typically a microsomal fraction) is incubated with the substrate 7-ethoxyresorufin. oceanbestpractices.org The CYP1A1 enzyme metabolizes this substrate, converting it into a fluorescent product called resorufin. vfu.czoceanbestpractices.org The rate of resorufin production is then measured using a fluorometric spectrophotometer, providing a quantitative measure of the EROD activity. vfu.cz An increase in EROD activity is directly proportional to the level of CYP1A1 induction. researchgate.net

The EROD assay is valued for its sensitivity, simplicity, and high specificity for CYP1A1 activity. oceanbestpractices.org

Immunoquantification (e.g., ELISA, Immunoblotting)

Immunoquantification techniques are used to directly measure the amount of CYP1A1 protein present in a tissue sample. These methods utilize antibodies that specifically bind to the CYP1A1 protein. vfu.cznih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and quantitative method. In this assay, a liver sample is added to a plate coated with antibodies specific to CYP1A1. The amount of CYP1A1 protein that binds to the antibodies is then detected and quantified using a secondary antibody linked to an enzyme that produces a measurable color change. vfu.czpublicationslist.org

Immunoblotting (Western Blotting): Western blotting is another powerful technique that allows for the detection and relative quantification of CYP1A1 protein. In this method, proteins from a liver sample are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that binds specifically to CYP1A1, followed by a secondary antibody that allows for visualization of the protein band. The intensity of the band provides a semi-quantitative measure of the amount of CYP1A1 protein. nih.govpublicationslist.org

The use of both catalytic assays and immunoquantification provides a more comprehensive assessment of the CYP1A1 biomarker response, as they measure both the activity and the amount of the enzyme, respectively. oieau.fr

Molecular Techniques (e.g., qPCR for mRNA expression)

The study of cytochrome P450 1A1 (CYP1A1) in winter flounder (Pseudopleuronectes americanus) has been significantly advanced by the application of molecular techniques, particularly quantitative polymerase chain reaction (qPCR) for measuring messenger RNA (mRNA) expression. This powerful tool allows researchers to quantify the levels of CYP1A1 transcripts in various tissues, providing a sensitive indicator of exposure to environmental contaminants.

The process typically involves the isolation of total RNA from flounder tissues, most commonly the liver, which is the primary site of xenobiotic metabolism. ekb.egresearchgate.net This is followed by reverse transcription of the RNA into complementary DNA (cDNA), which then serves as the template for the qPCR reaction. researchgate.netbibliotekanauki.pl To ensure the specificity and efficiency of the amplification, primers are designed based on conserved regions of the winter flounder CYP1A1 gene. researchgate.netnih.gov

Several studies have successfully utilized qPCR to investigate CYP1A1 induction in flounder species. For instance, researchers have developed sensitive quantitative RT-PCR procedures to assess the interanimal variability in CYP1A1 expression in European flounder (Platichthys flesus) exposed to polychlorinated biphenyls (PCBs). nih.gov This technique allows for the precise measurement of gene expression changes in response to specific chemicals.

The data obtained from qPCR are often normalized to a reference or housekeeping gene, such as beta-actin, to control for variations in RNA input and reverse transcription efficiency. researchgate.netbibliotekanauki.pl This relative quantification provides a robust measure of the fold-change in CYP1A1 mRNA levels in exposed fish compared to control groups. bibliotekanauki.pl The high sensitivity of qPCR makes it possible to detect significant induction of CYP1A1 mRNA at low concentrations of inducing compounds. researchgate.net

Correlation of CYP1A1 Induction with Pollutant Exposure Levels in Wild Populations

A significant body of research has established a strong correlation between the induction of CYP1A1 and the exposure of wild winter flounder populations to various environmental pollutants. This induction serves as a reliable biomarker for assessing the health of aquatic ecosystems. tandfonline.com

Studies have consistently shown that winter flounder from contaminated sites exhibit significantly higher levels of CYP1A1 expression and activity compared to fish from cleaner, reference sites. researchgate.net For example, flounder from industrialized areas like Boston Harbor have demonstrated elevated hepatic CYP1A1 levels, which are correlated with the concentrations of pollutants such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs) in their tissues and the surrounding environment. researchgate.netnih.gov

The induction of CYP1A1 is a direct response to the activation of the aryl hydrocarbon receptor (AHR) by these planar aromatic hydrocarbons. researchgate.netnih.gov This molecular mechanism provides a direct link between chemical exposure and a measurable biological response. The measurement of CYP1A1 induction, often assessed through its catalytic activity as ethoxyresorufin-O-deethylase (EROD), has been widely used in field studies. researchgate.nettandfonline.comcapes.gov.br

Research has demonstrated that CYP1A1 induction is a more sensitive indicator of pollution than some other biochemical or cellular markers. researchgate.nettandfonline.com This sensitivity allows for the early detection of environmental contamination before more severe ecological impacts become apparent. However, it is important to consider that other factors, such as water temperature, reproductive status, and the presence of inhibitory compounds, can influence CYP1A1 activity, and these variables should be accounted for in field studies. researchgate.netcapes.gov.br

Pollutant Class Effect on Winter Flounder CYP1A1 Commonly Studied Locations
Polycyclic Aromatic Hydrocarbons (PAHs)Strong induction of mRNA expression and EROD activity.Boston Harbor, Long Island Sound. researchgate.netnih.gov
Polychlorinated Biphenyls (PCBs)Dose-responsive induction of mRNA and protein levels.Contaminated estuaries along the US Northeast coast. researchgate.nettandfonline.com
Dioxins (e.g., TCDD)Potent induction of CYP1A1 expression. researchgate.netLaboratory studies and highly contaminated sites.

Utility in Ecotoxicological Monitoring Programs

The induction of CYP1A1 in winter flounder has proven to be a valuable and widely applied tool in ecotoxicological monitoring programs. tandfonline.comoup.com Its utility stems from its sensitivity, specificity, and the clear link between contaminant exposure and a measurable biological response. researchgate.nettandfonline.com

Monitoring programs frequently utilize the measurement of CYP1A1, often through the EROD assay, as a primary biomarker to assess the health of fish populations and the quality of aquatic environments. researchgate.nettandfonline.comtandfonline.com The induction of CYP1A1 can serve as an early warning signal of pollution, indicating the presence of bioavailable contaminants that can cause harm to aquatic life. researchgate.netaccscience.com

While CYP1A1 is a robust biomarker, its application in monitoring programs requires careful consideration of potential confounding factors. These can include natural biological variables like the fish's age, sex, and reproductive condition, as well as environmental factors such as water temperature. researchgate.netcapes.gov.br Therefore, well-designed studies that account for these variables are crucial for the accurate interpretation of CYP1A1 data in the context of environmental monitoring. capes.gov.br

Genetic Polymorphisms and Variability in Winter Flounder CYP1A1 Response

Identification of Allelic Variants

Research into the genetic makeup of winter flounder has begun to reveal the presence of allelic variants, or polymorphisms, within the CYP1A1 gene. These genetic differences can contribute to the observed variability in how individual fish respond to pollutant exposure.

While specific studies detailing a wide range of CYP1A1 allelic variants in winter flounder are still emerging, research on other fish species and the principles of population genetics suggest that such variation is likely to exist. For instance, studies on European flounder have investigated the genetic basis for inter-individual differences in CYP1A1 induction in response to PCBs. nih.gov Preliminary findings in these studies, using molecular techniques like real-time PCR on single-family groups, have indicated a genetic component to this variability. nih.gov

Furthermore, research on other genes in winter flounder, such as the type I antifreeze protein genes, has demonstrated the existence of allelic variation within the species. biorxiv.org This points to the general potential for genetic diversity in functionally important genes in this fish. The identification of specific single nucleotide polymorphisms (SNPs) or other variations in the winter flounder CYP1A1 gene is an active area of research that will be greatly aided by advancing genomic sequencing technologies.

Implications of Polymorphisms for Individual and Population-Level Responses to Xenobiotics

The presence of genetic polymorphisms in the CYP1A1 gene can have significant implications for how both individual winter flounder and entire populations respond to xenobiotic compounds.

At the individual level, different allelic variants of CYP1A1 can lead to variations in the efficiency of enzyme induction and metabolic activity. For example, a polymorphism could result in an enzyme with a higher or lower affinity for certain pollutants, or it could affect the rate of transcription and translation of the gene. This can lead to a range of sensitivities to the toxic effects of pollutants within a population. Some individuals may be more susceptible to the harmful effects of contaminants, while others may be more resistant due to their specific genetic makeup. nih.gov

Comparative Biochemistry and Evolutionary Aspects of Fish CYP1A1

The study of CYP1A1 in winter flounder is enriched by placing it within the broader context of comparative biochemistry and the evolution of this important enzyme in fish. The CYP1A subfamily has a long evolutionary history, with a single ancestral gene present in most fish species. researchgate.net This contrasts with higher vertebrates like mammals and birds, which possess two paralogous CYP1A genes (e.g., CYP1A1 and CYP1A2 in mammals). researchgate.netnih.gov

Comparative studies have revealed a high degree of conservation in the amino acid sequence and structure of CYP1A1 across different fish species. nih.gov For instance, the deduced amino acid sequence of CYP1A1 from leaping mullet shares high identity with that of other fish species. nih.gov However, there are also species-specific differences that can influence substrate specificity and catalytic activity. oup.com

The evolution of the CYP1A gene family is thought to have been driven, in part, by exposure to xenobiotics in the environment. oup.comwashington.edu The ability to metabolize a wide range of foreign compounds has provided a selective advantage to fish inhabiting polluted waters. The diversification of CYP genes, including the CYP1A subfamily, reflects an ongoing evolutionary response to chemical challenges. washington.edu

Phylogenetic analyses of CYP1A sequences from various fish species, including flounder, help to elucidate their evolutionary relationships. ekb.egnih.gov These studies contribute to our understanding of how the CYP1A gene has evolved and adapted in different aquatic lineages. The winter flounder CYP1A1, therefore, represents one branch in the diverse evolutionary tree of this critical detoxification enzyme in fish.

Gene Family Evolutionary Divergence Key Characteristics in Fish
CYP1ADiverged from CYP1B ~450 million years ago. nih.govTypically a single gene in most fish species. researchgate.net
CYP1BAncient paralog of the CYP1A family.Involved in the metabolism of endogenous and exogenous compounds.
CYP1CAnother related CYP1 family member.Shows distinct expression patterns and potential functions.
CYP1DA more recently identified CYP1 subfamily in fish. ekb.eg

Interspecies Comparisons of CYP1A1 Structure and Function in Teleosts

The CYP1A subfamily in vertebrates shows significant evolutionary divergence. While most fish species, including the winter flounder, possess a single CYP1A gene, mammals and birds have two distinct paralogs (CYP1A1/CYP1A2 in mammals and CYP1A4/CYP1A5 in birds). researchgate.net This suggests that the gene duplication events that gave rise to these paralogs occurred after the divergence of the fish and mammalian lineages. researchgate.net

Phylogenetic analysis of CYP1A genes from four teleost species—toadfish, scup, plaice, and rainbow trout—indicates a monophyletic origin for these fish genes, distinct from the mammalian CYP1A1 and CYP1A2 groupings. researchgate.net The predicted amino acid sequence of toadfish and scup CYP1A shares 78% and 83% identity, respectively, with rainbow trout CYP1A1. researchgate.net The identity with mammalian CYP1A proteins is lower, ranging from 51% to 60%. researchgate.net

Functionally, teleost CYP1A enzymes exhibit both similarities and differences compared to their mammalian counterparts and among different fish species. For instance, flounder CYP1A is reportedly more efficient at metabolizing ethoxyresorufin than rat CYP1A. researchgate.net In zebrafish, CYP1A, along with CYP1C proteins, is primarily responsible for the metabolism of 17β-estradiol (E2), a role that is handled by CYP1A and CYP3A proteins in mammals. bioscientifica.com This suggests a degree of functional conservation but also significant divergence in substrate specificity and metabolic roles across vertebrate classes. The table below summarizes some of the known functions and characteristics of CYP1A in different teleost species.

SpeciesKey Findings Related to CYP1AReference
Winter Flounder (Pseudopleuronectes americanus)CYP1A is more efficient in metabolizing ethoxyresorufin than rat CYP1A. researchgate.net E2 2-hydroxylase activity has been identified in liver microsomes. nih.gov researchgate.netnih.gov
Zebrafish (Danio rerio)CYP1A and CYP1C proteins are the primary enzymes for 17β-estradiol (E2) metabolism. bioscientifica.com bioscientifica.com
Scup (Stenotomus chrysops)The predicted amino acid sequence of CYP1A shares 83% identity with rainbow trout CYP1A1. researchgate.net researchgate.net
Toadfish (Opsanus tau)The predicted amino acid sequence of CYP1A shares 78% identity with rainbow trout CYP1A1. researchgate.net researchgate.net
European Flounder (Platichthys flesus)Exhibits low inducibility of hepatic CYP1A activity following exposure to PCB mixtures. researchgate.net researchgate.net

Conservation and Divergence of Regulatory Pathways Across Vertebrates

The primary regulatory pathway for CYP1A induction in vertebrates is highly conserved and is mediated by the aryl hydrocarbon receptor (AHR). researchgate.net The AHR is a ligand-activated transcription factor that, upon binding to inducers such as PAHs and certain PCBs, translocates to the nucleus. There, it forms a heterodimer with the AHR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of the CYP1A gene, leading to the initiation of gene transcription. researchgate.net This fundamental mechanism is present in a wide range of vertebrates, from fish to mammals. wur.nl

Despite the conservation of the core AHR pathway, there is also evidence of divergence. For example, while the AHR is present in flounder cytosol, researchers have had difficulty demonstrating detectable amounts of the inducible TCDD-AHR-DRE complex in gel-retardation assays, even though high levels of CYP1A protein and EROD activity are induced by TCDD. researchgate.net This suggests potential species-specific differences in the stability or detection of this complex.

Furthermore, the evolution of the CYP1 gene family itself points to both conservation and divergence. The CYP1 family has undergone multiple rounds of gene duplication and functional divergence. oup.com While the AHR-mediated regulation of CYP1A is a common thread, the evolution of other CYP1 subfamilies, such as CYP1B and CYP1C, and their potential cross-talk with the AHR pathway, may vary across vertebrate lineages. plos.org For instance, in some fish, CYP1C genes are also inducible by AHR agonists, suggesting a broader regulatory scope of the AHR in these species compared to mammals. plos.org The presence of canonical XREs in the upstream genomic sequences of most tunicate and sea urchin CYP1s, along with a predicted AHR, suggests that the regulatory linkage between AHR and CYP genes originated early in deuterostome evolution. oup.com

FeatureConservation/DivergenceVertebrate GroupsReference
AHR-mediated Induction ConservedFish, Mammals researchgate.netwur.nl
CYP1A Gene Number DivergentMost fish have one CYP1A; mammals and birds have two. researchgate.net
AHR-DRE Complex Detection Potentially DivergentDifficulty in detection in flounder compared to other vertebrates. researchgate.net
Regulation of other CYP1 Subfamilies DivergentAHR regulates CYP1C in some fish. plos.org
Origin of AHR-CYP1 Linkage AncientPredicted in pre-vertebrate deuterostomes like tunicates. oup.com

Research Methodologies and Experimental Approaches in Winter Flounder CYP1A1 Studies

A variety of methodologies are employed to study CYP1A1 in winter flounder, ranging from biochemical assays in the laboratory to biomonitoring in the field.

Microsomal Preparations and Enzyme Assays

A common approach to studying CYP1A1 activity involves the preparation of liver microsomes. This is achieved by first homogenizing the liver tissue and then subjecting it to a series of centrifugations. A low-speed centrifugation (e.g., 10,000 x g) is used to pellet cell debris and mitochondria, and the resulting supernatant is then ultracentrifuged at a higher speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in cytochrome P450 enzymes. researchgate.netwur.nl These microsomal preparations can then be used in various enzyme assays.

The most widely used enzyme assay for CYP1A1 activity is the 7-ethoxyresorufin O-deethylase (EROD) assay. researchgate.net This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin to resorufin, a reaction catalyzed by CYP1A1. The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity. oup.com Another assay, the aryl hydrocarbon hydroxylase (AHH) assay, is also used to measure CYP1A activity. researchgate.net In addition to catalytic assays, immunochemical techniques such as Western blotting, using monoclonal antibodies like MAb 1-12-3 which is specific for CYP1A1, are used to quantify the amount of CYP1A1 protein present in the microsomal samples. researchgate.net

Cell Culture Models for In Vitro Studies

While less specific information is available for winter flounder, primary cell cultures from other fish species, such as olive flounder and rainbow trout, have been instrumental in studying CYP1A1. tandfonline.comscispace.com Primary embryonic cell cultures from olive flounder have been established, and these systems are valuable for investigating cellular physiology and xenobiotic metabolism. ksdb.org In general, fish cell lines, like the rainbow trout hepatoma cell line RTH-149, and primary hepatocyte cultures are used to investigate the mechanisms of CYP1A induction and to screen for potential inducers. researchgate.net The development of three-dimensional (3D) cell culture models, such as spheroids, is a promising new approach. These models can better mimic the in vivo microenvironment and have shown elevated basal expression and higher sensitivity of CYP1A to inducers compared to traditional 2D cultures. mdpi.com For instance, flounder gill (FG) cells have been cultured in vitro to study the effects of pollutants. science.gov

Field Sampling and Biomonitoring Strategies

Field studies are essential for assessing the real-world impact of environmental contamination on winter flounder populations. These studies typically involve collecting fish from various locations with differing levels of pollution. researchgate.netcapes.gov.br For example, winter flounder have been sampled from relatively clean offshore sites like Georges Bank and compared to those from more contaminated coastal areas along the northeastern United States. researchgate.net

Once collected, various tissues, primarily the liver, are sampled for CYP1A1 analysis. The induction of hepatic CYP1A1, measured by EROD activity and/or protein levels, is then correlated with the concentrations of contaminants, such as PCBs and PAHs, in the fish tissues or the surrounding environment (e.g., sediment). researchgate.netcapes.gov.br These studies have consistently shown that strong induction of CYP1A1 protein occurs in winter flounder populations along the industrialized east coast of the U.S. researchgate.net However, it is crucial to consider confounding factors that can influence CYP1A1 activity, including the fish's age, reproductive status, and water temperature, to ensure accurate interpretation of biomonitoring data. tandfonline.com

Molecular Cloning and Expression Techniques

The gene encoding for CYP1A1 in winter flounder has been a subject of molecular studies, although specific cloning details in the provided search results are more focused on other flounder species or other genes in winter flounder. Generally, the process of molecular cloning for a gene like CYP1A1 involves several key steps. First, messenger RNA (mRNA) is extracted from a tissue where the gene is expressed, typically the liver of a flounder that has been exposed to an inducer to ensure high levels of CYP1A1 mRNA. This mRNA is then used as a template to synthesize complementary DNA (cDNA) through a process called reverse transcription. scispace.comoup.com

This cDNA can then be amplified using the polymerase chain reaction (PCR) with primers designed based on conserved regions of CYP1A genes from other species. The amplified cDNA fragment is then inserted into a plasmid vector, which is introduced into a host organism, usually E. coli, for replication. nih.gov This allows for the production of large quantities of the gene for sequencing and further characterization. Once the gene is cloned, it can be expressed in a suitable system, such as bacteria or yeast, to produce the CYP1A1 protein for in vitro functional studies. nih.gov For example, a luciferase reporter gene assay has been developed using the olive flounder cyp1a1 gene to detect CYP1A-inducing contaminants. nih.gov

Winter Flounder Antifreeze Protein Afp Isoform Hplc6 1wfa : Cryoprotection and Structural Biology

Biological Role and Physiological Significance of Winter Flounder Antifreeze Proteins

Cryoprotective Mechanisms in Sub-Zero Marine Environments

Winter flounder (Pseudopleuronectes americanus) inhabit coastal waters in the Northwest Atlantic where they encounter sub-zero temperatures, particularly during winter. To survive these frigid conditions, they have evolved a remarkable adaptation: the production of antifreeze proteins (AFPs). savecoastalwildlife.org These proteins circulate in the fish's blood at high concentrations and provide a crucial defense against the formation of ice crystals within their bodies. scispace.com The fundamental mechanism of these AFPs is to inhibit the growth of ice crystals, thereby depressing the freezing point of the fish's bodily fluids in a non-colligative manner. scispace.compnas.org This process is known as thermal hysteresis, creating a difference between the freezing and melting points. scispace.commdpi.com

The AFPs function by adsorbing to the surface of nascent ice crystals, effectively preventing their further growth. scispace.compnas.orgrcsb.org This binding is specific to certain ice crystal planes. rcsb.orgresearchgate.net By arresting ice crystal development, the AFPs prevent the formation of large, damaging ice structures that could otherwise rupture cells and disrupt vital physiological processes. savecoastalwildlife.org This adaptation allows the winter flounder to remain active and survive in seawater that can reach temperatures as low as -1.9°C, which is about 1°C below the typical freezing point of fish blood. savecoastalwildlife.orgscispace.com

Hyperactivity and Freeze Resistance in Winter Flounder Plasma

While the initially discovered Type I AFPs in winter flounder offer some protection, they alone are not potent enough to ensure survival at the lowest temperatures the fish encounters. nih.govnih.gov Subsequent research has identified a "hyperactive" antifreeze protein in the plasma of winter flounder that is significantly more effective at depressing the freezing point, with activity 10 to 100 times greater than the smaller Type I AFPs. nih.gov This hyperactive AFP is comparable in its potency to the antifreezes found in insects and is considered the key to the flounder's robust freeze resistance. nih.govresearchgate.net

The presence of these hyperactive AFPs, in conjunction with the smaller Type I isoforms, provides the necessary level of cryoprotection for the winter flounder to thrive in its icy marine habitat. savecoastalwildlife.org Some studies suggest that the smaller Type I AFPs may have evolved from the larger, hyperactive ones. nih.gov The combined action of these different AFPs ensures the flounder's survival by preventing the lethal formation of ice in its bloodstream and tissues. savecoastalwildlife.org

Structural Biology of Winter Flounder AFP Isoform HPLC6 (PDB ID: 1WFA)

The specific isoform of winter flounder antifreeze protein known as HPLC6 has been extensively studied to understand its structure and function. Its three-dimensional structure has been determined, and it is cataloged in the Protein Data Bank (PDB) with the accession ID 1WFA. rcsb.orgwwpdb.orgrcsb.org

High-Resolution X-ray Crystal Structure Analysis

The crystal structure of the winter flounder AFP isoform HPLC6 (1WFA) has been determined at a high resolution of 1.5 to 1.7 Å through X-ray diffraction. rcsb.org This detailed structural information provides a clear view of the protein's architecture and its ice-binding features. The analysis reveals a single, elongated alpha-helical structure. pnas.orgrcsb.orgmdpi.com The protein consists of 37 amino acids and has a molecular weight of approximately 6.48 kDa. rcsb.orgmdpi.com The structure is notable for its stability as a lone alpha-helix in an aqueous solution, which is attributed to elaborate capping structures at both the amino and carboxy termini. scispace.comrcsb.org

Table 1: Crystallographic Data for Winter Flounder AFP Isoform HPLC6 (1WFA)
ParameterValue
Method X-RAY DIFFRACTION
Resolution 1.70 Å
R-Value Work 0.179
R-Value Free 0.226
R-Value Observed 0.179
Total Structure Weight 6.48 kDa
Atom Count 493
Deposited Residue Count 76
Unique Protein Chains 1

Data sourced from RCSB PDB entry 1WFA. rcsb.org

Characterization of Alpha-Helical Content and Secondary Structure Features

The winter flounder AFP isoform HPLC6 is characterized by its high alpha-helical content. rcsb.orgnih.gov Circular dichroism spectra confirm that the protein is almost entirely alpha-helical at cold temperatures (e.g., 4°C). nih.gov This single alpha-helix is a defining feature of Type I AFPs. pnas.orgwikipedia.org The structure is amphipathic, meaning it has both hydrophobic and hydrophilic faces. mdpi.comwikipedia.org The stability of this single helix in solution is unusual and is reinforced by internal salt bridges and terminal capping structures that protect the helix dipole. scispace.comrcsb.org The protein is rich in alanine (B10760859), which constitutes over 60% of its amino acid composition and contributes to the stability of the helical structure. nih.govmdpi.com

Identification and Role of Ice-Binding Motifs and Surface Features

The ice-binding face of the winter flounder AFP is a flat surface composed of four repeated ice-binding motifs. scispace.comrcsb.org These motifs consist of side chains that are either inherently rigid or are constrained by pairwise interactions with other side chains. rcsb.org A key feature of the ice-binding site is the regular spacing of threonine residues. researchgate.netproteopedia.org The 11-amino acid repeating sequence (Thr-X2-Asx-X7) places key residues on one face of the helix. researchgate.netmdpi.com The threonine and asparagine/aspartate residues are thought to form hydrogen bonds with the oxygen atoms in the ice lattice, while leucine (B10760876) residues may contribute through van der Waals interactions. researchgate.net This specific arrangement of residues allows the protein to bind to the {2021} pyramidal planes of ice, thereby inhibiting crystal growth along the <0112> axes. rcsb.orgresearchgate.net The precise match between the spacing of the threonine residues on the protein and the oxygen atoms on the ice crystal surface is crucial for this binding and for the protein's antifreeze activity. researchgate.net

Elucidation of Dimerization and Quaternary Structure for Enhanced Activity

While the foundational isoform HPLC6 is a monomeric, single α-helix protein, a hyperactive AFP isoform has been discovered in winter flounder that exhibits significantly greater antifreeze activity. nih.govresearchgate.netresearchgate.net This hyperactivity is attributed to its quaternary structure. Research indicates that this hyperactive isoform exists as a homodimer. researchgate.netuniprot.orgnih.gov

The structural model suggests that two extended α-helices, each approximately 195 amino acids long, associate to form a rod-like dimer. researchgate.netuniprot.orgnih.gov This dimerization is not a typical coiled-coil but a unique side-by-side arrangement, creating a significantly larger ice-binding surface compared to the monomeric HPLC6. researchgate.netresearchgate.net The increased surface area, featuring multiple linked alanine- and threonine-rich patches that resemble the ice-binding sites of the monomeric Type I AFPs, is believed to be a key factor in its enhanced ability to recognize and bind to multiple planes of ice, thereby providing superior protection against ice crystal growth. researchgate.netnih.gov

Molecular Mechanisms of Ice Binding and Growth Inhibition

The primary function of winter flounder AFP is to bind to ice crystals and inhibit their growth, a process that is critical for the survival of the organism in freezing environments. This action prevents the lethal expansion of ice within the fish's body fluids. nih.govelifesciences.org

Proposed Models for Ice-Binding Specificity (e.g., adsorption-inhibition mechanism)

The most widely accepted model for the function of AFPs, including the winter flounder isoform HPLC6, is the adsorption-inhibition mechanism . aip.orgnih.govaip.org This model posits that AFP molecules adsorb onto the surface of nascent ice crystals. aip.orgnih.gov This binding is thought to be effectively irreversible under freezing conditions. aip.org

Once adsorbed, the AFPs create a physical barrier that prevents water molecules from readily joining the ice lattice. nih.govnih.gov The growth of the ice crystal is then restricted to the curved surfaces between the bound AFP molecules. aip.org According to the Kelvin effect, this induced curvature increases the surface energy, making further growth of the ice crystal thermodynamically unfavorable unless the temperature is lowered significantly. aip.orgacs.org This process results in a depression of the freezing point without affecting the melting point, a phenomenon known as thermal hysteresis. nih.govproteopedia.org

The specificity of this binding is attributed to a complementary match between the protein's ice-binding surface and the structure of the ice lattice. nih.gov While initial theories emphasized the role of hydrogen bonds, subsequent research has highlighted the significant contribution of hydrophobic interactions and van der Waals forces in the binding process. nih.govpnas.orgacs.org A more recent "anchored clathrate" model suggests that ordered water molecules on the protein's hydrophobic ice-binding surface mediate the binding to the ice crystal. pnas.org

Interaction with Ice Crystal Planes

Winter flounder AFP isoform HPLC6 exhibits a high degree of specificity in its interaction with ice crystals. It preferentially binds to specific crystallographic planes of ice. pnas.orgresearchgate.net Experimental evidence from ice etching studies has shown that this Type I AFP binds specifically to the {20-21} pyramidal planes of the ice crystal. pnas.orgresearchgate.netmcmaster.ca

The protein aligns along the <01-12> direction on these planes. nih.govresearchgate.net This specific binding is what causes the characteristic bipyramidal shape of ice crystals grown in the presence of this AFP, a departure from the normal flat, hexagonal disk shape. pnas.orgresearchgate.net The regular spacing of key amino acid residues, particularly threonine, on the α-helical structure of the protein is thought to match the lattice of the ice crystal, facilitating this specific and high-affinity binding. researchgate.net

Functional Properties of Winter Flounder AFP Isoform HPLC6

The functional efficacy of an antifreeze protein is primarily determined by its ability to depress the freezing point (thermal hysteresis) and its stability under various conditions.

Comparison of Activity Levels with Other Type I AFPs and Hyperactive AFPs

The activity of antifreeze proteins is typically measured by the degree of thermal hysteresis (TH) they can induce. Winter flounder AFP isoform HPLC6 is considered a moderately active AFP. biorxiv.org In contrast, hyperactive AFPs, such as those found in some insects and a larger isoform from the winter flounder itself, can produce a much greater thermal hysteresis, often at lower concentrations. proteopedia.orgbiorxiv.org

The hyperactive winter flounder AFP, which is a dimer, shows activity that is 10 to 100 times higher than the monomeric Type I AFPs like HPLC6. researchgate.netresearchgate.net This enhanced activity is largely attributed to its larger size and increased ice-binding surface area, which may allow it to bind to multiple ice planes, including the basal plane, a key characteristic of hyperactive AFPs. nih.govpnas.orgbiorxiv.org For instance, engineered increases in the size of the ice-binding site on other AFPs have shown a positive correlation with antifreeze potency. biorxiv.org

AFP Type Typical Source Relative Activity (Thermal Hysteresis) Key Structural Feature
Type I AFP (e.g., HPLC6) Winter FlounderModerate (e.g., ~1°C) researchgate.netbiorxiv.orgMonomeric α-helix nih.govresearchgate.net
Hyperactive AFP (Winter Flounder) Winter FlounderHigh (10-100x > Type I) researchgate.netresearchgate.netDimeric α-helical bundle uniprot.orgnih.gov
Hyperactive AFP (Insect) Insects (e.g., Mealworm beetle)Very High (e.g., up to 6°C) proteopedia.orgβ-helix with a two-dimensional ice-binding surface proteopedia.org

Thermal Stability and Activity Retention

The α-helical structure of the winter flounder AFP isoform HPLC6 is crucial for its function. The stability of this helix is maintained by factors such as an internal salt bridge and capping structures at the termini. nih.gov Studies have shown that the protein maintains its helical structure even in supercooled water, a condition under which it would be binding to ice. nih.gov

However, the thermal stability of these proteins can be limited. The hyperactive dimeric AFP from winter flounder, for example, shows a loss of secondary structure and irreversible loss of activity as the temperature is increased towards room temperature. researchgate.net Circular dichroism studies indicated that while the protein is almost entirely α-helical at 4°C, it partially denatures at 20°C. researchgate.net This suggests that the quaternary and secondary structures essential for high activity are sensitive to thermal changes. Similarly, mutations that disrupt the helical structure of HPLC6, such as removing the stabilizing salt bridge, have been shown to decrease its antifreeze activity. nih.gov

Molecular Evolution and Adaptation of Winter Flounder AFPs

The evolution of antifreeze proteins (AFPs) in winter flounder (Pseudopleuronectes americanus) is a compelling example of molecular adaptation to extreme environments. These proteins are crucial for survival in the icy seawater of polar and subpolar regions by preventing the growth of ice crystals in the fish's body fluids. thebrighterside.newsoup.com The evolution of these proteins, particularly the Type I AFPs found in winter flounder, involves complex genetic processes that highlight the innovative capacity of evolution under strong selective pressure. thebrighterside.newsoup.comtandfonline.com

Gene Duplication and Diversification of AFP Genes

The emergence of AFP genes in winter flounder is a fascinating story of gene duplication and divergence. researchgate.netbiorxiv.orgnih.gov Research indicates that the Type I AFP gene in flounders originated from a gene called Gig2, which is involved in antiviral responses. researchgate.netnih.gov This ancestral Gig2 gene underwent a duplication event, and one of the copies subsequently evolved into the AFP gene. researchgate.netnih.gov This process involved the tandem amplification of a small helical region within the Gig2 gene that encoded for a single threonine and three alanine residues. nih.gov Over time, the rest of the original Gig2 coding sequence was lost, while the amplified alanine-rich region became the basis for the ice-binding function of the AFP. nih.gov

This initial "skin" AFP isoform, expressed in peripheral tissues, is believed to have been the precursor to the circulating, more potent AFP isoforms. researchgate.net Further gene duplications and internal duplications of the 11-amino acid repeat sequence, along with the acquisition of a signal sequence for secretion, led to the development of the diverse and highly effective family of circulating AFPs seen today. researchgate.net This process of gene duplication and subsequent diversification has resulted in a large family of AFP genes in the winter flounder, often found in tandemly linked clusters within the genome. tandfonline.com The presence of multiple gene copies is indicative of positive selection for increased AFP dosage, providing enhanced protection against freezing. biorxiv.org

Recent genomic analyses have further illuminated this evolutionary pathway, revealing that different lineages of fish producing near-identical Type I AFPs, including the winter flounder, grubby sculpin, and cunner, independently evolved these proteins from distinct genetic precursors. thebrighterside.newsoup.com In each case, a new coding region for the ice-binding protein emerged de novo, while fragments of ancestral genes were repurposed for regulatory functions. thebrighterside.news This "partial de novo" origination model bridges the gap between traditional gene duplication models and the emergence of entirely new genes. thebrighterside.news

Evolutionary Pressures Driving AFP Development in Cold-Adapted Fish

The primary evolutionary pressure driving the development of AFPs in fish is the threat of freezing in sub-zero seawater temperatures. thebrighterside.newsoup.comoceanbites.org The formation of ice crystals within an organism's body fluids is lethal, and the evolution of AFPs represents a direct and crucial adaptation to this environmental challenge. thebrighterside.newsoup.comresearchgate.net The onset of Cenozoic ice ages and the subsequent cooling of the oceans created a strong selective pressure for marine life to develop mechanisms to survive in these newly frigid environments. researchgate.net

The evolution of AFPs is a classic example of convergent evolution, where unrelated species independently develop similar traits to adapt to similar environmental challenges. thebrighterside.newsoceanbites.orgnih.gov At least four distinct types of fish AFPs have evolved in various fish lineages, all serving the same function of inhibiting ice crystal growth. nih.govresearchgate.net This repeated evolution of antifreeze function underscores the critical importance of this adaptation for survival in icy waters. thebrighterside.newstandfonline.com

In addition to temperature, other environmental factors such as pressure at depth have been proposed to influence AFP evolution. researchgate.netbiorxiv.orgbiorxiv.org The number of AFP gene copies in a species can correlate with the severity of the cold in their habitat, with species in colder environments often possessing more AFP genes. researchgate.netbiorxiv.org For instance, a positive correlation between latitude and AFP gene dosage has been observed in starry flounders along the Pacific Rim. researchgate.net This demonstrates the ongoing adaptive evolution of AFP gene families in response to specific local environmental conditions.

Research Methodologies for Studying Winter Flounder AFPs

The study of winter flounder AFPs has been advanced by a variety of sophisticated research methodologies, from initial protein isolation to detailed structural and functional characterization.

Protein Purification and Isolation Techniques

The initial step in studying winter flounder AFPs is their purification from the fish's blood plasma. A common workflow involves several key steps:

Initial Collection and Preparation: Blood plasma is collected from winter flounder, often during winter months when AFP levels are highest. researchgate.net The plasma is then thawed and centrifuged to remove any precipitate. researchgate.net

Size-Exclusion Chromatography: The plasma is first fractionated using size-exclusion chromatography, such as with a Sephadex G-75 column. researchgate.netresearchgate.net This separates proteins based on their size, with fractions being assayed for thermal hysteresis activity to identify those containing AFPs. researchgate.net

Ice Affinity Purification (IAP): This technique leverages the unique ice-binding property of AFPs. A hemisphere of ice is slowly grown in the protein solution. While most proteins are excluded, AFPs adsorb to the ice surface and become incorporated. researchgate.net The enriched AFPs can then be recovered by melting the ice. researchgate.net This is a highly effective purification step. researchgate.net

Ion-Exchange Chromatography: To remove any remaining contaminating proteins, ion-exchange chromatography, for example using a DEAE resin, can be employed. researchgate.net

Reverse-Phase High-Performance Liquid Chromatography (HPLC): This is often used as a final polishing step to isolate specific AFP isoforms, such as the well-studied HPLC6. nih.gov It can also be used to purify recombinant AFPs produced in expression systems like E. coli. nih.gov

For recombinant AFPs expressed in bacteria, the purification process may involve differential centrifugation to partially purify the fusion protein, followed by enzymatic cleavage to release the AFP, and subsequent purification by methods like gel permeation chromatography. nih.gov

Structural Determination Techniques (e.g., X-ray Crystallography, NMR Spectroscopy, Circular Dichroism)

Understanding the three-dimensional structure of winter flounder AFPs is crucial for elucidating their ice-binding mechanism. Several techniques are employed for this purpose:

X-ray Crystallography: This has been a pivotal technique in determining the high-resolution structure of winter flounder AFP isoform HPLC6 (1WFA). mcmaster.caresearchgate.netproteopedia.orgmcmaster.ca The 1.5 Å resolution crystal structure revealed the protein to be a single, long α-helix with four repeated ice-binding motifs. mcmaster.caproteopedia.orgmcmaster.ca The structure also showed elaborate N- and C-terminal cap structures that contribute to the stability of the α-helix in solution. proteopedia.orgmcmaster.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to study the solution structure of AFPs. nih.govcdnsciencepub.com While challenging for the wild-type protein, NMR studies on a synthetic mutant of Type I AFP have provided insights into its helical structure and the orientation of its side chains in solution. nih.gov These studies suggest that the AFP may exist in an equilibrium between straight and bent helical conformations. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of AFPs. nih.govmcmaster.canih.govcdnsciencepub.com For winter flounder AFPs, CD spectra typically show the characteristic double minima at 208 nm and 222 nm, confirming their α-helical nature. CD has also been used to study the stability of AFPs under different conditions, such as temperature changes, and to determine their helical content. researchgate.netnih.govkoreascience.kr For instance, the α-helix content of the pro-form of the AFP was estimated to be 44% at 0°C using CD. nih.govoup.com

TechniqueKey Findings for Winter Flounder AFP
X-ray Crystallography Determined the 1.5 Å resolution structure of isoform HPLC6 (1WFA), revealing a single α-helix with four ice-binding motifs and stabilizing terminal caps. mcmaster.caresearchgate.netproteopedia.orgmcmaster.carcsb.org
NMR Spectroscopy Provided insights into the solution structure, suggesting an equilibrium between straight and bent helical forms and confirming side-chain orientations. nih.govcdnsciencepub.com
Circular Dichroism (CD) Confirmed the α-helical secondary structure and is used to assess helical content and stability under various conditions. nih.govnih.govcdnsciencepub.comkoreascience.kr

Functional Assays (e.g., Ice Recrystallization Inhibition, Thermal Hysteresis Measurement)

To quantify the antifreeze activity of these proteins, specific functional assays are essential:

Thermal Hysteresis (TH) Measurement: This is a hallmark of AFP activity. igem.org It is the difference between the melting point and the non-equilibrium freezing point of a solution containing the AFP. igem.orgroyalsocietypublishing.org TH is typically measured using a nanoliter osmometer or a custom-made microfluidics system. researchgate.netroyalsocietypublishing.org A single ice crystal is observed under a microscope as the temperature is precisely controlled. researchgate.net The temperature at which the crystal begins to grow upon cooling is the freezing point, and the temperature at which it melts upon warming is the melting point. igem.org The difference between these two temperatures is the TH value, which increases with AFP concentration. igem.orgresearchgate.netacs.org

Ice Recrystallization Inhibition (IRI) Assay: This assay assesses the ability of AFPs to inhibit the growth of large ice crystals at the expense of smaller ones, a process known as Ostwald ripening. nih.govpnas.org A common method is the "splat" assay, where a small droplet of the AFP solution is rapidly frozen to create a wafer of small ice crystals. nih.govnih.gov This wafer is then annealed at a temperature just below the melting point, and the growth of ice crystals is observed over time and compared to a control without the AFP. nih.gov The effectiveness of IRI is often quantified by measuring the mean largest grain size of the ice crystals. nih.gov While TH and IRI are both measures of antifreeze activity, there is not always a direct correlation between them for all types of AFPs. pnas.org

AssayPrincipleTypical Measurement
Thermal Hysteresis Measures the depression of the freezing point relative to the melting point caused by the AFP binding to ice. igem.orgroyalsocietypublishing.orgThe temperature difference (°C) between the melting and freezing points of a single ice crystal in solution. researchgate.netigem.orgresearchgate.net
Ice Recrystallization Inhibition Assesses the ability of the AFP to prevent the growth of larger ice crystals at the expense of smaller ones. nih.govpnas.orgresearchgate.netObservation and quantification of the change in ice crystal size over time at a constant sub-zero temperature. nih.govnih.gov

Analytical Ultracentrifugation for Oligomeric State Determination

Analytical ultracentrifugation (AUC) is a powerful technique for determining the molar mass and oligomeric state of macromolecules in solution. This method has been instrumental in characterizing the solution behavior of the winter flounder antifreeze protein isoform HPLC6 (1WFA).

Research findings have consistently demonstrated that the HPLC6 isoform of type I AFP exists as a monomer in solution. nih.govcore.ac.uk This is in contrast to the larger, hyperactive type I AFP found in the same species, which has been shown by analytical ultracentrifugation to be a dimer. nih.govresearchgate.net

Sedimentation equilibrium analysis, a thermodynamic technique within AUC that provides information about molecular weight, has been employed to verify the monomeric nature of HPLC6. core.ac.uk In these experiments, the protein solution is centrifuged at a high speed until the process of sedimentation is balanced by diffusion, establishing a concentration gradient at equilibrium. By analyzing this gradient, the molecular weight of the solute can be accurately determined. core.ac.uk

Studies involving site-directed mutagenesis of the HPLC6 isoform have utilized sedimentation equilibrium to ensure that any observed changes in antifreeze activity are not due to conformational changes or aggregation induced by the mutations. core.ac.uk In these studies, both the wild-type HPLC6 and its variants were shown to fit best to a single-species model, confirming their monomeric state at the concentrations used for activity assays. core.ac.uk The experimentally determined molecular weights were in close agreement with the calculated values for the monomeric peptides. core.ac.uk

The following table summarizes the findings from a sedimentation equilibrium analysis of wild-type HPLC6 and several of its mutants. The data clearly indicate that the observed molecular weight for the wild-type protein is consistent with its calculated monomeric molecular weight, confirming its existence as a single-species in solution.

Table 1: Molecular Weight Determination of Wild-Type HPLC-6 and Mutants by Sedimentation Equilibrium Analysis

Sample Observed Molecular Weight (Da) Calculated Molecular Weight (Da)
Wild-type (HPLC-6) 3021 (± 61) 3243
A17L 3189 (± 58) 3285
A19L 3011 (± 53) 3285
A20L 3107 (± 65) 3285
A21L 2956 (± 55) 3285

Data sourced from a study on the ice-binding face of type I antifreeze protein. core.ac.uk

The confirmation of the monomeric state of HPLC6 is crucial for understanding its structure-function relationship. It indicates that the single α-helical structure of the protein is the functional unit responsible for its antifreeze activity, without the need for forming higher-order oligomers. core.ac.uk

Interdisciplinary Research Perspectives and Future Directions

Integrated Approaches to Understanding Environmental Stress and Biological Adaptation in Winter Flounder

An integrated, interdisciplinary approach is crucial for a comprehensive understanding of how winter flounder cope with environmental stressors. nafo.intfigshare.com This involves combining data from genetics, life history analysis, environmental monitoring, and molecular biology to build a holistic picture of population health and adaptation. researchgate.net The European flounder (Platichthys flesus), a related species, is often used in studies that provide a model for this kind of integrated assessment, combining biomarker data with chemical contaminant analysis to evaluate the health of estuarine ecosystems. ospar.orgmdpi.comresearchgate.net

Research on winter flounder populations demonstrates that stressors such as chemical pollution and changing water temperatures can have significant physiological impacts. researchgate.net For instance, studies have shown that exposure to contaminants in industrialized estuaries can lead to a higher incidence of liver pathologies and increased oxidative stress. researchgate.net In response to such chemical stressors, the induction of the CYP1A1 enzyme is a key defense mechanism. tandfonline.comresearchgate.net This enzyme is involved in the metabolism of foreign compounds, and its elevated expression is a well-established biomarker for exposure to pollutants like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs). researchgate.netfigshare.comresearchgate.net

Integrated studies often utilize a variety of metrics to assess the health of flounder populations across different environments. These can include:

Biochemical Markers: Measuring the activity of enzymes like CYP1A1 and antioxidant enzymes. mdpi.comtandfonline.com

Physiological Indices: Assessing condition factors and energy reserves in muscle and liver tissue. mdpi.comtandfonline.com

Genetic Analysis: Examining population structure and genetic diversity to understand adaptive potential. nafo.intfigshare.comresearchgate.net

Life History Traits: Analyzing growth rates, spawning times, and reproductive output. nafo.intfisheries.orgnjseagrant.org

By combining these different lines of evidence, researchers can better understand the cumulative impacts of multiple stressors and predict how winter flounder populations may respond to future environmental changes. researchgate.netfrontiersin.org

Table 1: Integrated Approaches in Flounder Research

Research AreaMethodologyKey FindingsRelevant ProteinsReferences
Environmental Stress AssessmentComparing fish from polluted vs. reference sites; measuring biomarker responses and physiological indices.Fish in polluted estuaries show depleted energy reserves, increased oxidative stress, and higher incidence of liver disease.CYP1A1, Antioxidant enzymes mdpi.comresearchgate.netresearchgate.net
Stock Structure EvaluationCombining genetics, tagging studies, life history data, and environmental signals.Identifies distinct population units for management, revealing patterns of mixing and reproductive isolation.Not protein-specific, but provides context for genetic adaptation. nafo.intfigshare.comresearchgate.net
Multi-stressor ImpactsModeling and experimental approaches to assess combined effects of contaminants and temperature changes.The physiological cost of tolerating toxicants may compromise the ability to respond to other stressors like warming waters.CYP1A1, Antifreeze Proteins (AFPs) researchgate.netfrontiersin.org

Emerging Technologies and Methodologies in Marine Omics (Genomics, Proteomics) for Winter Flounder Studies

Advances in "omics" technologies are revolutionizing the study of marine organisms, and the winter flounder is no exception. These high-throughput methods allow for a comprehensive analysis of an organism's complete set of genes (genomics) or proteins (proteomics), providing unprecedented insight into its biology and response to the environment. researchgate.net

Genomics and Environmental DNA (eDNA): The sequencing of the winter flounder genome has been a significant milestone. researchgate.netbiorxiv.org It has enabled detailed studies into the evolution and function of key gene families, such as the antifreeze proteins. researchgate.netbiorxiv.org Genomic analysis has revealed that winter flounder possess a multigene family for AFPs, allowing for the production of different types of these proteins with varying levels of activity. nih.gov Comparative genomics has also shown that the near-identical AFPs in different, unrelated fish species arose from distinct genetic precursors, a remarkable example of convergent evolution. researchgate.netbiorxiv.org

A particularly innovative application of genomics is the use of environmental DNA (eDNA). This technique involves detecting the genetic material that organisms shed into their environment (e.g., through skin cells or waste). gmgi.org Researchers are using eDNA to monitor the presence, distribution, and spawning activities of winter flounder in coastal embayments without the need to capture the fish. gmgi.orgmass.govcapecodfishermen.org This non-invasive method is helping to refine the management of activities like dredging, which can impact flounder spawning grounds. mass.gov By providing detailed information on where and when flounder are spawning, eDNA studies can help ensure that protective measures are applied more accurately. gmgi.orgmass.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. In winter flounder research, proteomic approaches can identify changes in protein expression in response to environmental stressors. For example, analyzing the proteins in the liver of a flounder exposed to pollutants can reveal the upregulation of detoxification enzymes like CYP1A1 and other stress-response proteins. researchgate.netresearchgate.net This provides a direct measure of the physiological impact of contamination. tandfonline.com Similarly, proteomic analysis of blood plasma can identify and characterize the different types of antifreeze proteins present, including a hyperactive, dimeric form of AFP that is crucial for the fish's survival in icy waters. nih.gov

Table 2: Omics Technologies in Winter Flounder Research

TechnologyApplication in Winter Flounder StudiesKey Protein/Gene FocusSignificanceReferences
Genome SequencingDe novo sequencing of the entire winter flounder genome.Antifreeze Protein (AFP) gene familyRevealed the multigene nature of AFPs and provided insights into their convergent evolution. researchgate.netbiorxiv.orgnih.gov
Environmental DNA (eDNA)Detecting flounder DNA in water samples to monitor presence and spawning.Species-specific DNA markersOffers a non-invasive, cost-effective tool to improve habitat management and refine dredging regulations. gmgi.orgmass.govcapecodfishermen.org
ProteomicsAnalysis of protein expression in tissues (e.g., liver) in response to stressors. Characterization of plasma proteins.Cytochrome P450 1A1 (CYP1A1), Antifreeze Proteins (AFPs)Identifies biomarkers of contaminant exposure and characterizes the structure and function of adaptive proteins. researchgate.netnih.gov

Contribution of Winter Flounder 1a1 Research to General Principles in Environmental Toxicology and Protein Engineering

Research on specific winter flounder proteins has had an impact far beyond the study of this one species, contributing to fundamental principles in both environmental toxicology and protein engineering.

Environmental Toxicology: The induction of the cytochrome P450 1A1 (CYP1A1) enzyme in winter flounder is a classic and powerful example of a biomarker of exposure to environmental contaminants. tandfonline.com Studies dating back several decades have established a strong link between elevated CYP1A1 levels (and its associated enzyme activity, EROD) and the presence of pollutants like PAHs and PCBs in the environment. researchgate.netresearchgate.net This relationship is so robust that CYP1A1 induction in fish, including flounder, is now a standard tool used in environmental monitoring programs worldwide to assess the health of aquatic ecosystems. tandfonline.comfigshare.com Research on winter flounder has helped to validate the sensitivity and reliability of this biomarker, demonstrating that induced CYP1A1 levels can be detected even at sites distant from major urban centers, indicating the widespread nature of some contaminants. researchgate.net

Protein Engineering: The antifreeze proteins of the winter flounder are a model system in the field of protein engineering. Their ability to bind to ice crystals and prevent freezing is of great interest for a wide range of biotechnological and commercial applications. nih.gov The primary structure of the most common Type I AFP is a relatively simple, alanine-rich alpha-helix. nih.gov This apparent simplicity, coupled with its potent function, makes it an ideal candidate for "reverse engineering" studies, where scientists design and synthesize novel proteins to test hypotheses about structure-function relationships. uw.edu

Researchers have used molecular dynamics simulations and computational design to understand how the specific spacing of threonine residues on the protein's surface allows it to bind to the ice lattice. nih.gov This knowledge is being used to design new proteins with enhanced antifreeze properties. Potential applications for engineered antifreeze proteins are diverse and include:

Cryopreservation: Improving the viability of cells, tissues, and organs during freezing. nih.gov

Food Industry: Preventing the formation of large ice crystals in frozen foods to improve texture and shelf-life.

Agriculture: Engineering frost-resistant crops.

Medicine: Enhancing the stability of biopharmaceuticals at low temperatures.

The study of both the hyperactive, dimeric AFP and the smaller, monomeric AFPs provides valuable insights into how nature has evolved proteins with highly specialized functions, offering a blueprint for the design of new, bio-inspired materials. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.